molecular formula C11H13NO2 B12561403 3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide CAS No. 194940-11-9

3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide

Cat. No.: B12561403
CAS No.: 194940-11-9
M. Wt: 191.23 g/mol
InChI Key: GAKOQTVWODHORS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dimethylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with N,N-dimethylprop-2-enamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

194940-11-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C11H13NO2/c1-12(2)11(14)8-5-9-3-6-10(13)7-4-9/h3-8,13H,1-2H3

InChI Key

GAKOQTVWODHORS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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